molecular formula C8H15NOS2 B582726 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) CAS No. 152560-98-0

4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI)

Cat. No. B582726
CAS RN: 152560-98-0
M. Wt: 205.334
InChI Key: ZPDGXQPEJOFELL-UHFFFAOYSA-N
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Description

4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) is a heterocyclic organic compound with the molecular formula C10H15NOS2. It is an important intermediate in the synthesis of various organic compounds and has been widely used in scientific research.

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) is not well understood. However, it is believed to act as a nucleophile and undergo various chemical reactions with other organic compounds. It has been shown to react with various electrophiles such as alkyl halides, acyl halides, and epoxides.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) in living organisms. However, it has been shown to exhibit antimicrobial activity against various bacteria and fungi. Additionally, it has been shown to have potential anticancer activity in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its limited solubility in water and limited research on its toxicity and side effects.

Future Directions

Future research on 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) could focus on its potential as a starting material for the synthesis of novel heterocyclic compounds with potential biological activity. Additionally, more research is needed to understand its mechanism of action and its potential toxicity and side effects. Further studies could also investigate its potential as an antimicrobial and anticancer agent in vivo.
In conclusion, 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) is an important intermediate in the synthesis of various organic compounds and has been widely used in scientific research. While there is limited research on its biochemical and physiological effects, it has shown potential as an antimicrobial and anticancer agent. Further research is needed to fully understand its mechanism of action and potential applications in the field of organic chemistry and pharmaceuticals.

Synthesis Methods

4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) can be synthesized by the reaction between 1,3-thiazine-2,4-dione and ethyl 2-bromoacetate in the presence of sodium hydride and dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product in good yield.

Scientific Research Applications

4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) has been widely used in scientific research as an intermediate in the synthesis of various organic compounds. It has been used in the synthesis of thiazine-based dyes, pharmaceuticals, and agrochemicals. Additionally, it has been used as a starting material for the synthesis of various heterocyclic compounds.

properties

CAS RN

152560-98-0

Molecular Formula

C8H15NOS2

Molecular Weight

205.334

IUPAC Name

4-ethoxy-4-methyl-2-methylsulfanyl-5,6-dihydro-1,3-thiazine

InChI

InChI=1S/C8H15NOS2/c1-4-10-8(2)5-6-12-7(9-8)11-3/h4-6H2,1-3H3

InChI Key

ZPDGXQPEJOFELL-UHFFFAOYSA-N

SMILES

CCOC1(CCSC(=N1)SC)C

synonyms

4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI)

Origin of Product

United States

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